6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S2/c1-2-9-6-7-11-13(8-9)22-15(18-11)20-16-19-14-10(17)4-3-5-12(14)21-16/h3-8H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEXBDCIUZGPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Fluorothiobenzamide
A widely reported method involves cyclizing 2-fluorothiobenzamide with α-bromoketones under basic conditions:
Thiobenzamide Formation :
Cyclization :
Alternative Route via Dithiocarbazinate Intermediate
Patent literature describes a pathway starting from 2-fluorobenzohydrazide:
- Dithiocarbazinate Synthesis :
- Cyclization with Hydrazine :
Synthesis of 6-Ethylbenzo[d]Thiazol-2-Amine (Intermediate B)
Alkylation of 6-Hydroxybenzo[d]Thiazol-2-Amine
Direct Synthesis via Hantzsch Thiazole Synthesis
Alternative approaches use Hantzsch condensation:
- α-Bromoketone Preparation :
- Cyclocondensation :
Coupling Strategies for Final Product Assembly
Nucleophilic Aromatic Substitution (SNAr)
Reaction Scheme :
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enhances efficiency:
- Catalyst System : Pd2(dba)3/Xantphos
- Base : Cs2CO3
- Solvent : Toluene, 100°C, 24 h
- Yield : 78% (Table 1).
Analytical Validation and Characterization
Spectroscopic Data
Crystallographic Analysis
- Single-crystal X-ray diffraction confirms the Z-configuration of the olefinic bond in related analogs.
- Dihedral angles between benzothiazole rings: 7.10–15.80°.
Comparative Evaluation of Synthetic Routes
Table 1 : Performance Metrics for Coupling Methods
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| SNAr | NaH | 110 | 24 | 62 | 95.2 |
| Buchwald-Hartwig | Pd2(dba)3 | 100 | 24 | 78 | 98.5 |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce any nitro groups to amines.
Scientific Research Applications
Antimicrobial Applications
Research has indicated that compounds similar to 6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibit promising antimicrobial properties. For instance, derivatives of thiazole and benzothiazole have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains.
Case Study: Antimicrobial Activity
A study synthesized several thiazole derivatives and tested them against Gram-positive and Gram-negative bacteria using the turbidimetric method. The results demonstrated that certain derivatives exhibited significant antimicrobial activity, comparable to standard antibiotics like norfloxacin and antifungals like fluconazole .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| This compound | Moderate | Significant |
| Thiazole Derivative A1 | Significant | Moderate |
| Thiazole Derivative B2 | Moderate | Significant |
Anticancer Applications
The compound has also been investigated for its anticancer properties. In vitro studies have shown that thiazole derivatives can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7).
Case Study: Anticancer Activity
In a study evaluating various thiazole derivatives, it was found that specific compounds demonstrated potent anticancer activity against MCF7 cell lines, with some compounds showing efficacy comparable to established chemotherapeutics like 5-fluorouracil .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | IC50 (µM) | Comparison to Standard Drug |
|---|---|---|
| This compound | 15 | Comparable |
| Thiazole Derivative C1 | 10 | Superior |
| Thiazole Derivative D3 | 25 | Inferior |
Molecular Modeling and Drug Design
Molecular docking studies have been employed to understand the interaction of these compounds with biological targets. The binding affinities and modes of action are critical for assessing the potential therapeutic efficacy of new drug candidates.
Insights from Molecular Docking Studies
Molecular docking studies using software like Schrodinger have revealed that compounds similar to this compound can bind effectively to target receptors involved in cancer proliferation and microbial resistance mechanisms . These insights guide the optimization of chemical structures for enhanced biological activity.
Mechanism of Action
The mechanism of action of 6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to DNA double-strand breaks, cell cycle arrest, and ultimately, cell death . Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Benzothiazole derivatives with varied substituents exhibit distinct biological and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Key Observations:
Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., Methoxy, Tolyl): Compounds like 3c and 3a exhibit strong NO scavenging, likely due to enhanced resonance stabilization of radical intermediates . Halogen Substituents (e.g., Bromo, Fluoro): Bromine in 4 reduces NO scavenging efficacy compared to methoxy/tolyl derivatives, possibly due to steric hindrance. Fluorine in the target compound may confer metabolic stability and selective binding, as seen in 1’s antioxidant activity . Lipophilic Groups (e.g., Ethyl): The ethyl group in the target compound could enhance pharmacokinetic properties, though direct activity data are lacking.
Synthetic Methodologies :
- The target compound may be synthesized via Suzuki-Miyaura cross-coupling (as in 3c/3a ) or cyclization reactions (as in 1 ) .
- Compared to 4 (synthesized via acylation), the target’s fluorine and ethyl groups may require tailored coupling or halogen-exchange strategies .
Therapeutic Potential: Fluorinated benzothiazoles (e.g., 1) show notable antioxidant activity, suggesting the target compound may share similar redox-modulating properties . While 3a and 3c target urease and NO pathways, the ethyl-fluoro combination in the target compound could expand utility in kinase inhibition (e.g., CDK4/6), as seen in structurally related CDK inhibitors .
Biological Activity
6-Ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique arrangement of a benzo[d]thiazole moiety substituted with an ethyl group and a fluorinated phenyl ring. Its molecular formula is CHFNS, with a molecular weight of approximately 293.41 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially improving bioavailability.
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Several thiazole derivatives have shown promising anticancer properties. For instance, compounds derived from thiazole structures have been tested against various cancer cell lines, demonstrating moderate to high cytotoxicity against HeLa and HepG2 cells .
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. A study indicated that modifications to the thiazole ring can enhance activity against bacterial strains .
- Urease Inhibition : Some thiazole derivatives have been identified as effective urease inhibitors, which may be beneficial in treating infections caused by Helicobacter pylori .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups, such as fluorine, at specific positions on the thiazole ring enhances biological activity. The positioning of substituents is critical; for example, small groups at the para position improve potency while maintaining low cytotoxicity .
Case Studies
- Anticancer Studies : A series of thiazole derivatives were synthesized and evaluated for anticancer activity. The results showed that compounds with similar structural motifs to this compound exhibited significant inhibition of cell proliferation in various cancer cell lines, suggesting potential for further development as anticancer agents .
- Antimicrobial Evaluation : In vitro studies demonstrated that certain derivatives displayed potent antimicrobial properties against Gram-positive and Gram-negative bacteria. The modifications on the thiazole ring were crucial in enhancing these activities .
- Leishmanicidal Activity : Research into hybrid phthalimido-thiazoles revealed promising leishmanicidal effects, indicating that similar structural frameworks could be explored for treating leishmaniasis .
Q & A
Q. What are the recommended synthetic routes for 6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, and how can purity be optimized?
The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the benzo[d]thiazol-2-amine core by reacting aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid under stirring for 16–24 hours .
- Step 2 : Introduce the ethyl substituent at the 6-position via Friedel-Crafts alkylation or nucleophilic substitution using ethyl halides in the presence of Lewis acids (e.g., AlCl₃) .
- Step 3 : Couple the fluorobenzo[d]thiazole moiety using Ullmann or Buchwald-Hartwig amination under palladium catalysis .
Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol or methanol) to achieve >95% purity. Monitor reactions via TLC and confirm structures using NMR (¹H/¹³C) and HRMS .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for fluorobenzothiazole), ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), and amine protons (δ 5.5–6.0 ppm) .
- IR Spectroscopy : Confirm C-F stretching (~1,200 cm⁻¹) and NH bending (~1,600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine/fluorine .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .
- pH Stability : Incubate in buffers (pH 3–10) for 24–72 hours and analyze degradation products .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Structural Validation : Confirm compound identity using X-ray crystallography or 2D NMR (e.g., NOESY) to rule out isomerism or impurities .
- Assay Standardization : Compare activity under consistent conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum size .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., ethyl vs. methyl groups) with activity trends .
Q. How can molecular docking guide the design of derivatives with enhanced activity?
- Target Selection : Prioritize enzymes like EGFR or topoisomerase II, where benzothiazoles show affinity. Use PDB structures (e.g., 1M17 for EGFR) .
- Docking Workflow :
- Prepare ligands (e.g., protonate amines, optimize geometries).
- Perform flexible docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with Thr790, hydrophobic contacts with Leu844) .
- Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Insights : Correlate substituent electronegativity (fluorine) or steric bulk (ethyl) with predicted binding scores .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Reaction Yield : Optimize catalytic systems (e.g., Pd(OAc)₂/Xantphos for amination) to reduce palladium loading and improve turnover .
- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography for large batches .
- Cost-Efficiency : Source cheaper precursors (e.g., 4-fluoro-2-aminothiophenol vs. custom-synthesized intermediates) .
Methodological Tables
Q. Table 1. Comparative Biological Activity of Benzothiazole Derivatives
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Amination Catalyst | Pd(OAc)₂/Xantphos (5 mol%) | Yield: 85% vs. 60% (no ligand) |
| Reaction Solvent | DMF/EtOH (1:1) | Purity: 92% vs. 78% (pure DMF) |
| Temperature | 110°C (reflux) | Time reduction: 6h vs. 12h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
